molecular formula C15H10ClFN4O B15191302 2,5-Dihydro-8-fluoro-2-(3-pyridinyl)-3H-pyrazolo(4,3-c)quinolin-3-one monohydrochloride CAS No. 92458-35-0

2,5-Dihydro-8-fluoro-2-(3-pyridinyl)-3H-pyrazolo(4,3-c)quinolin-3-one monohydrochloride

Cat. No.: B15191302
CAS No.: 92458-35-0
M. Wt: 316.72 g/mol
InChI Key: CCTDPGJEKQMHGP-UHFFFAOYSA-N
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Description

CGS 15975A is a potent adenosine receptor antagonist with a novel nonxanthine heterocyclic ring structure. It has been studied extensively for its ability to inhibit adenosine receptors, particularly the A2 receptor subtype . This compound has shown promise in various pharmacological studies due to its unique structure and mechanism of action.

Preparation Methods

The synthesis of CGS 15975A involves several steps, starting with the preparation of the core heterocyclic structure.

Chemical Reactions Analysis

CGS 15975A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CGS 15975A can lead to the formation of quinazoline derivatives, while reduction can yield triazoloquinazoline derivatives .

Scientific Research Applications

CGS 15975A has been widely used in scientific research due to its potent adenosine receptor antagonistic properties. In chemistry, it serves as a valuable tool for studying adenosine receptor interactions and signaling pathways. In biology and medicine, CGS 15975A has been investigated for its potential therapeutic applications, including its use as a cardiovascular agent and its role in modulating immune responses . Additionally, CGS 15975A has been explored for its potential in treating various diseases, such as cancer and neurological disorders .

Mechanism of Action

The mechanism of action of CGS 15975A involves its ability to competitively inhibit adenosine receptors, particularly the A2 receptor subtype. By blocking these receptors, CGS 15975A prevents the binding of adenosine, thereby inhibiting adenosine-mediated signaling pathways. This leads to various physiological effects, such as vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release . The molecular targets of CGS 15975A include the A1 and A2A adenosine receptors, with a higher affinity for the A2A receptor .

Comparison with Similar Compounds

Properties

CAS No.

92458-35-0

Molecular Formula

C15H10ClFN4O

Molecular Weight

316.72 g/mol

IUPAC Name

8-fluoro-2-pyridin-3-yl-1H-pyrazolo[4,3-c]quinolin-3-one;hydrochloride

InChI

InChI=1S/C15H9FN4O.ClH/c16-9-3-4-13-11(6-9)14-12(8-18-13)15(21)20(19-14)10-2-1-5-17-7-10;/h1-8,19H;1H

InChI Key

CCTDPGJEKQMHGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)F.Cl

Origin of Product

United States

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